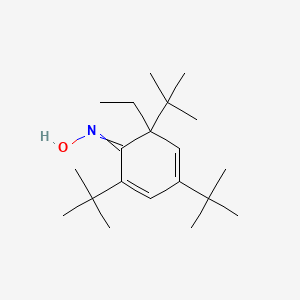![molecular formula C12H13NO B14654390 2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one CAS No. 51315-09-4](/img/structure/B14654390.png)
2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one is a heterocyclic compound with a unique structure that includes a fused pyridine and quinoline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which is used to formylate the julolidine moiety efficiently . The reaction typically involves the use of formylating agents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the Vilsmeier-Haack reaction or other efficient synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline 4-oxide
- 8-Hydroxyjulolidine
- 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-8-ol
Uniqueness
2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one is unique due to its specific structural features, which include a fused pyridine and quinoline ring system. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
51315-09-4 |
|---|---|
Molekularformel |
C12H13NO |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-one |
InChI |
InChI=1S/C12H13NO/c14-11-6-8-13-7-2-4-9-3-1-5-10(11)12(9)13/h1,3,5H,2,4,6-8H2 |
InChI-Schlüssel |
WQWGHSWSHDYPCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C3C(=CC=C2)C(=O)CCN3C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


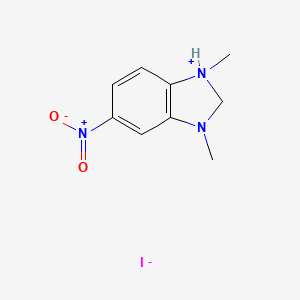
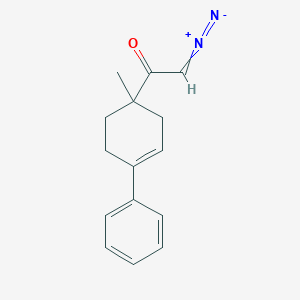

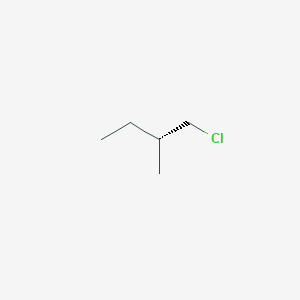
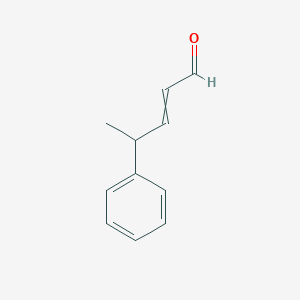


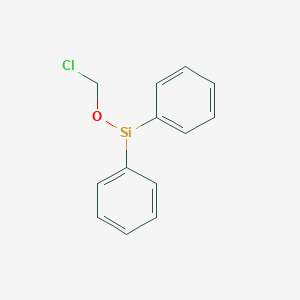
![[2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14654367.png)
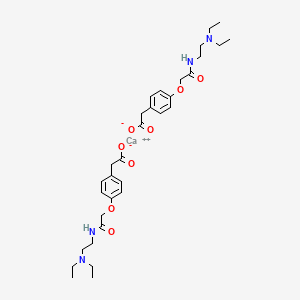

![1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14654396.png)
